

An In-depth Technical Guide to the Thermochemical Properties of Lithium Hypochlorite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium hypochlorite*

Cat. No.: *B084502*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium hypochlorite (LiOCl) is a solid, inorganic compound that has been utilized primarily as a disinfectant and a bleaching agent. Its efficacy stems from its ability to act as a potent oxidizing agent. A thorough understanding of its thermochemical properties is crucial for its safe handling, storage, and application, as well as for the development of new synthetic routes and potential applications. This technical guide provides a comprehensive overview of the available thermochemical data for **lithium hypochlorite**, details on its synthesis, and a discussion of its decomposition pathways.

Thermochemical Data

Quantitative thermochemical data for solid or aqueous **lithium hypochlorite** is notably scarce in the peer-reviewed literature. The majority of available data pertains to the gaseous phase, which is less relevant for most practical applications. This section summarizes the available data and provides estimates where direct experimental values are unavailable.

Gas-Phase Thermochemical Data

The National Institute of Standards and Technology (NIST) provides comprehensive thermochemical data for gaseous **lithium hypochlorite**.^{[1][2][3]} These data are primarily

derived from theoretical calculations and are presented in the form of Shomate equation parameters, which can be used to calculate the heat capacity (C_p°), standard enthalpy (H°), and standard entropy (S°) at various temperatures.

Table 1: Shomate Equation Parameters for Gaseous **Lithium Hypochlorite**[1][2]

Temperature Range (K)	A	B	C	D	E	F	G	H
298.15 - 1100	30.9570	62.8587	-55.985	17.8594	-0.1996	-26.461	276.343	-14.226
1100 - 6000	8	4	69	9	55	29	2	02

- Note: The parameters are for the Shomate equation:
 - $C_p^\circ = A + Bt + Ct^2 + D*t^3 + E/t^2$
 - $H^\circ = H^\circ(298.15\text{ K}) = At + Bt^2/2 + Ct^3/3 + Dt^4/4 - E/t + F - H$
 - $S^\circ = A\ln(t) + Bt + Ct^2/2 + Dt^3/3 - E/(2*t^2) + G$
 - where $t = \text{temperature (K) / 1000}$. C_p° is in $\text{J/mol}^\circ\text{K}$ and H° is in kJ/mol .

Table 2: Standard Thermochemical Properties of Gaseous **Lithium Hypochlorite** at 298.15 K[4]

Property	Value	Units
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	-14.226	kJ/mol
Standard Molar Entropy (S°)	256.417	$\text{J/mol}\cdot\text{K}$
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	-18.167	kJ/mol

Solid and Aqueous Phase Thermochemical Data

Direct experimental data for the standard enthalpy of formation ($\Delta_f H^\circ$), standard entropy (S°), and standard Gibbs free energy of formation ($\Delta_f G^\circ$) of solid or aqueous **lithium hypochlorite** are not readily available in the literature. However, an estimation for the aqueous phase can be made using the known enthalpy of formation of the aqueous hypochlorite ion (ClO^-) and the lithium ion (Li^+).

The Active Thermochemical Tables (ATcT) provide a value for the standard enthalpy of formation of the aqueous hypochlorite ion.[\[5\]](#)

- $\Delta_f H^\circ(\text{[ClO]}^-, \text{aq}) = -110.488 \pm 0.076 \text{ kJ/mol}$ [\[5\]](#)

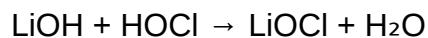
The standard enthalpy of formation of the aqueous lithium ion is well-established:

- $\Delta_f H^\circ(\text{Li}^+, \text{aq}) = -278.49 \text{ kJ/mol}$

Assuming ideal solution behavior where the enthalpy of solution of **lithium hypochlorite** is the sum of the enthalpies of formation of its constituent ions in the aqueous phase, we can estimate the standard enthalpy of formation of aqueous **lithium hypochlorite**.

Table 3: Estimated Standard Enthalpy of Formation of Aqueous **Lithium Hypochlorite** at 298.15 K

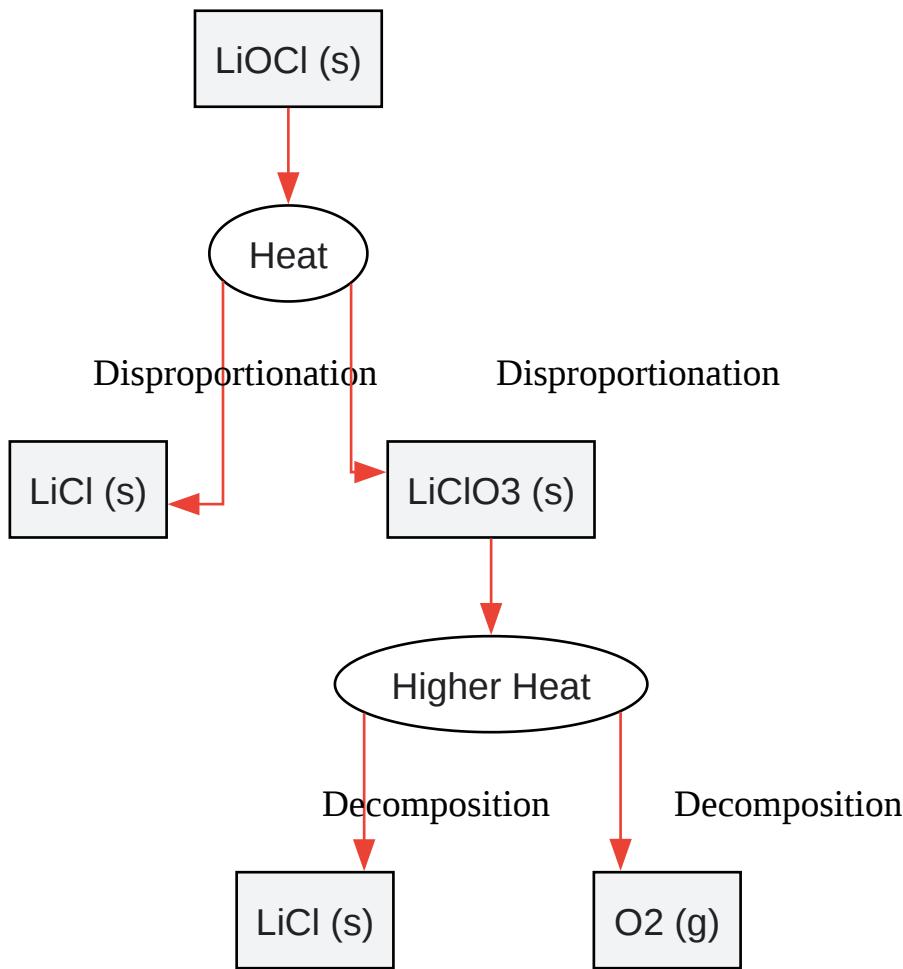
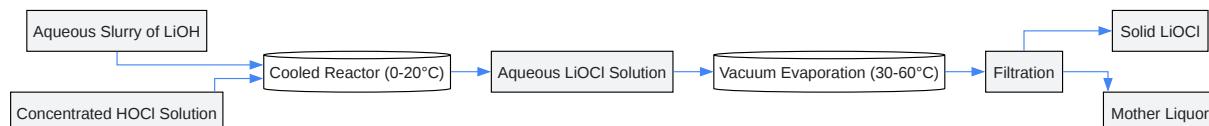
Species	Estimated $\Delta_f H^\circ$ (kJ/mol)
LiOCl (aq)	-388.98


- Disclaimer: This is an estimated value based on the enthalpies of formation of the individual aqueous ions. The actual enthalpy of formation of aqueous **lithium hypochlorite** may differ due to ion-pairing and other solution effects. There is no readily available experimental data for the standard entropy or Gibbs free energy of formation for solid or aqueous **lithium hypochlorite**.

Experimental Protocols

Synthesis of Lithium Hypochlorite

Detailed experimental procedures for the synthesis of **lithium hypochlorite** are primarily found in the patent literature. The most common method involves the reaction of lithium hydroxide with hypochlorous acid.[6][7]



Reaction:

General Procedure:[6][7]

- An aqueous slurry of lithium hydroxide (e.g., 20%) is prepared and cooled to a temperature between 0°C and 20°C.
- A concentrated aqueous solution of hypochlorous acid (e.g., >35% by weight) is added to the stirred lithium hydroxide slurry while maintaining the low temperature.
- The addition of hypochlorous acid is continued until the lithium hydroxide is completely converted to **lithium hypochlorite**.
- The resulting solution of **lithium hypochlorite** can be used directly, or the solid product can be isolated.
- Isolation of solid **lithium hypochlorite** can be achieved by concentrating the solution via evaporation at reduced pressure and temperatures between 30°C and 60°C to form a paste or slurry.[6]
- The solid can then be separated from the mother liquor by filtration.

Diagram of Synthesis Workflow:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lithium hypochlorite [webbook.nist.gov]
- 2. lithium hypochlorite [webbook.nist.gov]
- 3. lithium hypochlorite [webbook.nist.gov]
- 4. janaf.nist.gov [janaf.nist.gov]
- 5. atct.anl.gov [atct.anl.gov]
- 6. US5028408A - Process for the production of lithium hypochlorite - Google Patents [patents.google.com]
- 7. WO1991013025A1 - Process for the production of lithium hypochlorite - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Properties of Lithium Hypochlorite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084502#thermochemical-data-for-lithium-hypochlorite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com